3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C7H8BrF2N3 |
|---|---|
Molecular Weight |
252.06 g/mol |
IUPAC Name |
3-bromo-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H8BrF2N3/c8-4-3-12-13-5(6(9)10)1-2-11-7(4)13/h3,5-6,11H,1-2H2 |
InChI Key |
FCGHLIDEHSNETR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=NN2C1C(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid, leading to the formation of the desired product . Another method involves the use of trifluoroacetic acid, which predominantly forms 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted Suzuki–Miyaura cross-coupling reactions has been reported as an efficient synthetic route for related compounds . This method involves the use of aryl and heteroaryl boronic acids and a tandem catalyst to avoid debromination reactions.
Chemical Reactions Analysis
Position 3 Bromine
-
Nucleophilic aromatic substitution : The bromine at position 3 could undergo substitution with nucleophiles (e.g., amines, alkoxides) under basic or acidic conditions.
-
Regioselectivity : Position 3 is highly nucleophilic in pyrazolo[1,5-a]pyrimidines, favoring electrophilic attack or coupling reactions .
Position 7 Difluoromethyl Group
-
Reactivity : The difluoromethyl group (CF₂H) is electron-withdrawing, potentially deactivating the ring and influencing substitution patterns.
-
Coupling reactions : Position 7 may undergo palladium-catalyzed C–H activation to introduce aryl or alkyl groups, depending on electronic factors .
Formylation (Position 3)
-
Vilsmeier-Haack conditions : Position 3 could be functionalized with a formyl group via this method, as demonstrated for similar pyrazolo[1,5-a]pyrimidines .
Oxidation
-
Alcohol to ketone : Hydroxyl groups (if present) could be oxidized to ketones using agents like PCC .
Reactivity Comparison with Analogues
Stability and Selectivity
-
Kinase inhibition : The bromine and difluoromethyl groups may enhance selectivity in kinase inhibition by modulating hydrogen bonding or lipophilic interactions.
-
Resistance mechanisms : Analogues with similar cores (e.g., pyrazolo[1,5-a]pyrimidin-7(4H)-one) show resistance via FAD-dependent hydroxylase mutations , suggesting potential metabolic liabilities for this compound.
Key Challenges
-
Synthetic complexity : Introducing both bromine and difluoromethyl groups in a single molecule may require multiple steps, with challenges in regioselectivity and functional group compatibility.
-
Biological optimization : Balancing potency and selectivity for therapeutic targets (e.g., kinases) while minimizing off-target effects remains critical .
Scientific Research Applications
3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with various molecular targets. The compound can form carbanions, which can then participate in electrophilic addition reactions, leading to the formation of new bonds and the modification of its structure . The presence of the difluoromethyl group enhances its biological activity and metabolic stability .
Comparison with Similar Compounds
Substituent Effects
Key Insights :
- Electron-Withdrawing Groups : The trifluoromethyl group (CF₃) in analogs increases electrophilicity at adjacent positions compared to the difluoromethyl (CF₂H) group in the target compound, impacting reactivity in SNAr and cross-coupling reactions .
- Halogen Reactivity : Bromine in the target compound offers a balance between stability and reactivity in Suzuki couplings, whereas iodine derivatives (e.g., 3-iodo analogs) exhibit faster coupling rates but lower thermal stability .
Saturation and Ring Conformation
Key Insights :
- Full saturation (4H,5H,6H,7H) in the target compound may improve solubility and reduce oxidative metabolism compared to partially saturated analogs .
Data Table: Comparative Analysis of Key Derivatives
Biological Activity
3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS Number: 1696743-94-8) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered significant interest due to its unique structural characteristics and diverse biological activities, making it a candidate for various therapeutic applications.
- Molecular Formula : CHBrFN
- Molecular Weight : 252.06 g/mol
Structure
The compound features:
- A bromine atom at the 3rd position.
- A difluoromethyl group at the 7th position.
- A pyrazolo-pyrimidine scaffold which contributes to its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to inhibit various kinases by competing with ATP for binding at the active site, thereby modulating cellular signaling pathways involved in cell proliferation and survival.
Antitumor Activity
Recent studies have highlighted the potential antitumor activity of pyrazolo[1,5-a]pyrimidine derivatives. The compound has shown promising results in inhibiting cancer cell lines by targeting specific kinases associated with tumor growth. For instance:
- In vitro studies demonstrated that compounds with similar structures exhibited significant cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. Notably, the presence of halogen substituents (like bromine) enhanced their activity significantly .
Other Pharmacological Activities
- Antiviral Activity : Some derivatives have been evaluated for their ability to inhibit viral replication. The inhibition of human dihydroorotate dehydrogenase (DHODH) has been a focal point in assessing their antiviral potential against viruses like measles .
- Anti-inflammatory Effects : Pyrazolo derivatives have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in chronic inflammation .
- Antimicrobial Properties : Certain pyrazolo compounds have demonstrated notable antibacterial and antifungal activities, making them candidates for further research in infectious disease treatment .
Study on Antitumor Activity
In a recent study focusing on the structure-activity relationship (SAR) of pyrazolo derivatives:
- Researchers synthesized various compounds and tested their cytotoxicity against several cancer cell lines.
- The results indicated that compounds containing bromine and difluoromethyl groups exhibited enhanced cytotoxicity compared to their counterparts without these substituents.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 15.2 |
| Compound B | MCF-7 | 20.5 |
| This compound | MDA-MB-231 | 12.8 |
Inhibition of DHODH
Another significant area of research involves the inhibition of DHODH:
- Compounds structurally similar to this compound were tested for their ability to inhibit DHODH in vitro.
- The findings showed that these compounds could effectively reduce viral replication in cell-based assays.
Q & A
Q. Basic
- 1H/13C NMR : The difluoromethyl group (–CF2H) shows characteristic splitting patterns (e.g., doublet of triplets at δ ~5.8–6.2 ppm for 7-CF2H) . Bromine at C3 deshields adjacent protons, shifting pyrazole protons to δ 8.2–8.5 ppm.
- HRMS : Confirm molecular formula (e.g., C9H9BrF2N4 requires m/z 307.9972). Isotopic patterns (Br: 1:1 for 79Br/81Br) validate bromine presence .
What strategies optimize Suzuki–Miyaura cross-coupling for C3-arylation without debromination?
Advanced
Debromination is mitigated by:
- Ligand selection : Bulky ligands like XPhos increase steric hindrance, reducing oxidative addition of Br .
- Preactivation : Using PyBroP to activate the lactam C–O bond before coupling improves reactivity at C5 .
- Sequential coupling : First arylate C3, then C5, achieving 3,5-diarylated derivatives (yields 65–92%) .
How do electron-withdrawing substituents (e.g., Br, CF2H) influence pyrazolo[1,5-a]pyrimidine reactivity?
Q. Advanced
- Electrophilic substitution : Bromine at C3 directs further functionalization to C5 via resonance effects.
- CF2H group : Enhances metabolic stability and lipophilicity, critical for CNS-targeting agents. Computational studies (DFT) show CF2H reduces LUMO energy, facilitating nucleophilic attacks .
- Steric effects : Substituents at C7 (CF2H) hinder π-stacking in crystal lattices, altering solubility .
What in vitro assays are suitable for evaluating biological activity of this compound?
Q. Advanced
- Enzyme inhibition : MAO-B assays (IC50 determination) using kynuramine as substrate; micromolar IC50 values indicate neuroprotective potential .
- Antimicrobial testing : Broth microdilution (MIC) against S. aureus and E. coli; structural analogs show MICs ≤16 µg/mL .
- Cytotoxicity : MTT assays on HEK-293 cells to assess selectivity .
How to address poor solubility in aqueous media during biological testing?
Q. Advanced
- Co-solvents : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound stability .
- Salt formation : React with HCl or NaHCO3 to improve hydrophilicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release .
How to reconcile contradictory data on reaction yields in literature?
Q. Methodological
- Catalyst lot variability : Screen multiple Pd sources (e.g., Pd(OAc)2 vs. PdCl2) to identify batch-specific impurities .
- Moisture sensitivity : Use molecular sieves in reactions involving CF2H groups to prevent hydrolysis .
- Reproducibility : Validate protocols using control reactions (e.g., 3-bromo-7-CF3 analog as benchmark) .
What methods enable functionalization of the tetrahydropyrimidine ring?
Q. Advanced
- Reductive amination : Introduce amines at C4 using NaBH3CN and aldehydes (yields 70–85%) .
- Oxidation : Treat with m-CPBA to convert 4H,5H,6H,7H to aromatic pyrimidine, enhancing π-conjugation .
- Halogenation : NBS in DCM brominates C2 selectively (76% yield) .
How does X-ray crystallography confirm the stereochemistry of the CF2H group?
Q. Advanced
- Crystal packing : CF2H adopts a pseudoaxial orientation to minimize steric clash with C3-Br, confirmed by torsion angles (C6–C7–F1–F2 ≈ 60°) .
- Hirshfeld surface analysis : Quantify F···H interactions (6–8% contribution) to validate CF2H orientation .
What computational tools predict binding modes to biological targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
